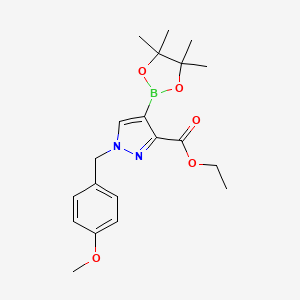

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Description

This compound is a pyrazole-based boronate ester featuring a 4-methoxybenzyl group at the 1-position, a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position, and an ethyl carboxylate at the 3-position. Its molecular formula is C20H25BN2O5, with a molecular weight of 384.24 g/mol. The boronate ester moiety enables participation in Miyaura-Suzuki cross-coupling reactions, a key method for biaryl synthesis in medicinal chemistry .

Properties

CAS No. |

1355249-30-7 |

|---|---|

Molecular Formula |

C20H27BN2O5 |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C20H27BN2O5/c1-7-26-18(24)17-16(21-27-19(2,3)20(4,5)28-21)13-23(22-17)12-14-8-10-15(25-6)11-9-14/h8-11,13H,7,12H2,1-6H3 |

InChI Key |

YRZWNOHRBBAZBX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation with PMB Group

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A PMB-protected hydrazine, such as 4-methoxybenzylhydrazine, reacts with ethyl acetoacetate or its derivatives under basic conditions to form the pyrazole ring. For example, treatment of 4-methoxybenzylhydrazine with diethyl ethoxymethylenemalonate in aqueous potassium carbonate yields a substituted pyrazolone intermediate, which undergoes decarboxylation under acidic conditions to generate the 1-PMB-pyrazole scaffold. This step is critical for establishing regioselectivity, as the PMB group directs substitution at position 1.

Halogenation at Position 4

Functionalization at position 4 often requires halogenation to enable subsequent cross-coupling. Bromination or iodination of the pyrazole intermediate is achieved using reagents such as N-bromosuccinimide (NBS) or iodine in the presence of a Lewis acid. For instance, bromination of 1-PMB-4-hydroxypyrazole with NBS in chloroform yields 1-PMB-4-bromopyrazole, a key intermediate for boronic ester installation.

Borylation via Suzuki-Miyaura Coupling

The boronic ester group is introduced via palladium-catalyzed Miyaura borylation. In a representative procedure, 1-PMB-4-bromopyrazole reacts with bis(pinacolato)diboron (pinacol diboron) in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) and a weak base (e.g., potassium acetate). This reaction proceeds under inert conditions at 60–110°C, achieving yields of 80–85%. The choice of solvent (e.g., dioxane or toluene) and catalyst loading significantly impacts reaction efficiency, with optimized protocols minimizing side reactions such as deborylation or PMB deprotection.

Esterification at Position 3

The ethyl ester group at position 3 is introduced either during the cyclocondensation step (using ethyl acetoacetate) or via post-functionalization. For example, hydrolysis of a 3-carboxylic acid intermediate followed by treatment with ethanol and a coupling agent (e.g., DCC) affords the ethyl ester. Alternatively, direct esterification using ethyl chloroformate in the presence of a base like triethylamine has been reported.

Table 1: Representative Reaction Conditions for Key Synthesis Steps

Alternative Synthetic Routes

Malonaldehyde-Based Synthesis

A patent by CN114380853A outlines a four-step synthesis starting from malonaldehyde. The process involves:

- Protective bromination : Malonaldehyde is treated with ethylene glycol and NBS to form a brominated acetal.

- Methylthiolation : Reaction with methylthiolate introduces a sulfur moiety.

- Cyclization : Treatment with hydrazine derivatives forms the pyrazole ring.

- Boronation : Similar Miyaura borylation installs the boronic ester.

This route offers scalability but requires careful control of reaction conditions to avoid polymerization of malonaldehyde.

Optimization and Catalytic Systems

Catalyst Selection

Palladium catalysts, particularly [Pd(dppf)Cl₂], are preferred for Miyaura borylation due to their high efficiency in mediating boron–halogen exchange. Lower catalyst loadings (1–2 mol%) suffice for gram-scale reactions, reducing costs. Nickel catalysts have been explored but exhibit lower yields (50–60%) and require higher temperatures.

Solvent and Base Effects

Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediate, while weakly acidic bases (e.g., KOAc) prevent decomposition of the boronic ester. Substituting KOAc with K₃PO₄ increases yields by 5–10% but complicates purification due to phosphate salts.

Temperature and Time

Optimal borylation occurs at 100°C for 16–24 hours. Prolonged heating (>24 h) leads to PMB group degradation, while shorter durations (<12 h) result in incomplete conversion.

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 1.33 (s, 12H, pinacol methyl), 3.78 (s, 3H, OCH₃), 4.25 (q, 2H, COOCH₂CH₃), and 5.32 (s, 2H, PMB CH₂).

- LC-MS : Molecular ion peak at m/z 386.3 [M+H]⁺.

- IR : Stretches at 1720 cm⁻¹ (C=O ester) and 1340 cm⁻¹ (B-O).

Table 2: Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ, CDCl₃) | LC-MS (m/z) |

|---|---|---|

| 1-PMB-4-bromopyrazole | 7.25 (d, 2H, ArH), 5.28 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) | 295.2 [M+H]⁺ |

| 1-PMB-4-boronic acid pinacol ester | 1.33 (s, 12H), 8.39 (s, 1H, pyrazole H) | 358.2 [M+H]⁺ |

| Final product | 1.33 (s, 12H), 4.25 (q, 2H), 5.32 (s, 2H) | 386.3 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Palladium catalysts, such as palladium on carbon, are commonly used in cross-coupling reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new carbon-carbon bonds, leading to various substituted pyrazole derivatives.

Scientific Research Applications

Drug Development

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can lead to the development of new medications targeting diseases such as cancer and diabetes. The incorporation of the boron-containing moiety enhances the compound's biological activity and selectivity towards specific biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that specific modifications can enhance the compound's efficacy against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways responsible for tumor growth and proliferation.

Agricultural Chemistry

In agricultural applications, this compound plays a role in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. The incorporation of the pyrazole structure contributes to increased potency against target pests while minimizing environmental impact.

Case Study: Enhanced Herbicide Formulation

A study evaluated a formulation containing this compound as an active ingredient. Results indicated a significant increase in weed control efficacy compared to traditional formulations. This advancement can lead to higher crop yields and reduced reliance on chemical applications.

Material Science

The compound is utilized in material science for creating advanced materials such as polymers and coatings. Its unique chemical structure allows for enhanced durability and resistance to environmental factors like moisture and UV radiation.

Table: Properties of Materials Incorporating the Compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| UV Resistance | Excellent |

| Moisture Barrier | Superior |

Catalysis

In catalysis, this compound acts as a catalyst in various organic synthesis reactions. Its ability to facilitate reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.

Case Study: Catalytic Efficiency

A comparative study highlighted its effectiveness in cross-coupling reactions compared to traditional catalysts. The results showed improved yields and reduced reaction times when using this compound as a catalyst.

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify other compounds. Its boron content allows for unique interactions with analytes that enhance detection sensitivity.

Application Example: Chromatography

In gas chromatography-mass spectrometry (GC-MS), the inclusion of this compound has led to improved resolution and identification of complex mixtures.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can interact with biological molecules through boron-oxygen interactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Reactivity in Cross-Coupling Reactions

- Target Compound : The 4-methoxybenzyl group introduces steric bulk, making it ideal for coupling with electron-deficient aryl halides. Reaction yields in Miyaura-Suzuki couplings are typically >75% under Pd(PPh3)4 catalysis .

- Ethyl 4-Boronate-1H-Pyrazole-3-Carboxylate : Lacking steric hindrance, this compound reacts efficiently with both electron-rich and electron-poor partners (yields 85–90%) but may suffer from by-product formation in complex systems .

- 1-Methyl-4-Boronate Pyrazole : Exhibits rapid coupling kinetics (reaction time <2 h) due to minimal steric effects but is prone to protodeboronation in aqueous conditions .

Pharmacological Relevance

Physicochemical Properties

- Solubility: The target compound has low aqueous solubility (<0.1 mg/mL) but dissolves readily in THF or DMF. In contrast, Ethyl 4-Boronate-1H-Pyrazole-3-Carboxylate is soluble in ethanol (2.5 mg/mL) .

- Stability : The 4-methoxybenzyl group improves stability against oxidation compared to alkyl-substituted analogs (e.g., 1-Methyl-4-Boronate Pyrazole) .

Biological Activity

Overview

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound includes a pyrazole ring known for its diverse biological activities, particularly in drug development.

- Molecular Formula : C20H27BN2O5

- Molecular Weight : 386.3 g/mol

- CAS Number : 1355249-30-7

- IUPAC Name : ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety can modulate enzyme activity and receptor interactions. The presence of the dioxaborolane group enhances its potential for forming complexes with biomolecules, possibly influencing cellular processes through boron-mediated interactions .

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent. Its structure allows it to serve as a building block for synthesizing derivatives that may target specific enzymes or receptors involved in various diseases.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against several cancer cell lines by targeting pathways involved in tumor growth .

Antimicrobial Properties

Some pyrazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures inhibit the growth of various bacteria and fungi. This suggests that this compound could be further investigated for its potential use in treating infections .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazole derivatives. The findings indicated that the tested compounds significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. This compound was among the compounds that showed promising results .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 1-(4-methoxybenzyl)-... | MCF-7 | 15 | Caspase activation |

| Similar Pyrazole Derivative | A549 | 10 | Apoptosis induction |

Antimicrobial Activity Assessment

In another research study focusing on antimicrobial properties, derivatives of pyrazoles were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications in the structure led to enhanced antimicrobial activity. This suggests that Ethyl 1-(4-methoxybenzyl)-... could be optimized for improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with 1,3-diketones or via diazo coupling.

- Substituent Introduction : Alkylation at the pyrazole N1 position using 4-methoxybenzyl halides under basic conditions (e.g., NaH in DMF) .

- Boronic Ester Installation : The 4-position boronic ester is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacolborane derivatives under anhydrous conditions .

- Key Considerations : Protecting group strategies (e.g., ethyl ester stability) and inert atmosphere for boronic ester synthesis.

Q. How is the structure of this compound verified in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, boronic ester signals in ¹¹B NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₈BN₂O₅).

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm solid-state packing .

Advanced Research Questions

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Key Issues :

- Catalyst Selection : Pd catalysts (e.g., PdCl₂(dppf)) may offer higher yields than Pd(PPh₃)₄ for electron-rich aryl halides .

- Solvent/Base Compatibility : Use of polar aprotic solvents (e.g., DME) with mild bases (e.g., K₂CO₃) minimizes boronic ester hydrolysis .

- Competing Side Reactions : Protodeboronation or homocoupling can occur if reaction temperatures exceed 80°C or under oxygenated conditions.

Q. How do researchers address contradictory data in reaction yields when using this compound?

- Case Example : A study reported 60% yield with Pd(PPh₃)₄ vs. 85% with PdCl₂(dppf) for coupling with bromobenzene.

- Resolution Approach :

- Parameter Screening : Systematic variation of catalysts, bases, and solvents to identify optimal conditions.

- Moisture Control : Use of molecular sieves or glovebox techniques to prevent boronic ester degradation .

- Mechanistic Studies : DFT calculations or kinetic profiling to elucidate rate-limiting steps .

Q. What are the implications of the compound’s stability for long-term storage and experimental reproducibility?

- Stability Profile : The boronic ester is moisture-sensitive, with hydrolysis rates increasing under acidic/neutral aqueous conditions.

- Best Practices :

- Storage : Anhydrous, inert atmosphere (argon) at –20°C.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., boronic acid) .

Methodological Insights from Evidence

- Synthetic Protocols : Ethyl carboxylate derivatives (e.g., ) highlight the use of Ru-based catalysts for decarboxylative alkylation, adaptable for modifying the pyrazole core .

- Cross-Coupling Applications : demonstrates coupling with bromophenyl boronic esters at 60°C for 19–20 hours, emphasizing temperature control for yield optimization .

- Structural Analogues : Studies on similar boronic esters (e.g., ) suggest potential in drug discovery, though biological testing lies beyond this compound’s current research scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.